molecular formula C14H13FO2S B4405316 1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene CAS No. 61081-31-0

1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene

Cat. No.: B4405316
CAS No.: 61081-31-0
M. Wt: 264.32 g/mol
InChI Key: FRTJAHUWIMDJPG-UHFFFAOYSA-N
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Description

1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene is an organic compound with the molecular formula C14H13FO2S and a molecular weight of 264.315 g/mol . This structure features a benzene ring fluorinated at the 1-position and a sulfonylmethyl group linked to a 4-methylphenyl (p-tolyl) ring at the 2-position, contributing to its potential as a versatile building block in chemical synthesis . The integration of fluorine is of particular interest in medicinal and agrochemical research, as this atom is known to influence a molecule's lipophilicity, metabolic stability, and overall bioavailability . Researchers utilize such sulfonyl-based compounds as intermediates for developing more complex molecules with potential biological activities. The compound is documented in synthetic literature, indicating its use in chemical research pathways . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-fluoro-2-[(4-methylphenyl)sulfonylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2S/c1-11-6-8-13(9-7-11)18(16,17)10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTJAHUWIMDJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388158
Record name STK290769
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61081-31-0
Record name STK290769
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-fluoro-2-nitrobenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reduced using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Site

The electron-withdrawing sulfonyl group activates the aromatic ring toward nucleophilic substitution. Key observations:

  • Fluorine at position 1 can undergo displacement under strongly basic conditions. For example, hydroxide-mediated hydrolysis might yield 1-hydroxy-2-{[(4-methylphenyl)sulfonyl]methyl}benzene via a benzyne intermediate, as seen in analogous chlorobenzene systems .

  • Reaction with amines (e.g., potassium amide in liquid ammonia) could produce aryl amines, though steric hindrance from the bulky sulfonylmethyl group may reduce yields .

Table 1: Hypothetical NAS Reactions

ReagentConditionsExpected ProductYield* (Predicted)
NaOH (aq.)340°C, high pressure1-hydroxy-2-{[(4-methylphenyl)sulfonyl]methyl}benzene40–60%
NH₃ (liquid)−33°C, KNH₂1-amino-2-{[(4-methylphenyl)sulfonyl]methyl}benzene20–35%

*Predicted yields based on steric and electronic effects in similar systems .

Sulfonyl Group Reactivity

The sulfonyl moiety can participate in redox and coupling reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce the sulfonyl group to a thioether (–S–), yielding 1-fluoro-2-[(4-methylphenylthio)methyl]benzene. This parallels reductions of diaryl sulfones to thioethers .

  • Oxidative Coupling : Persulfate-mediated coupling (K₂S₂O₈, TfOH) could generate bis-sulfonyl derivatives, similar to 4,4'-sulfonylbis(fluorobenzene) syntheses .

Table 2: Sulfonyl Group Transformations

Reaction TypeReagentsProductKey Reference
ReductionH₂ (1 atm), Pd/C, EtOH1-fluoro-2-[(4-methylphenylthio)methyl]benzene
Oxidative CouplingK₂S₂O₈, TFAA, DCE, 40°C4,4'-sulfonylbis(1-fluoro-2-methylbenzene)

Benzylic C–H Functionalization

The methylene (–CH₂–) adjacent to the sulfonyl group is susceptible to radical or oxidative processes:

  • Oxidation : Strong oxidants (e.g., mCPBA) could convert the benzylic CH₂ to a ketone, forming 1-fluoro-2-{[(4-methylphenyl)sulfonyl]carbonyl}benzene .

  • Radical Halogenation : N-Bromosuccinimide (NBS) under light might brominate the benzylic position .

Table 3: Benzylic Modifications

ProcessConditionsProductSelectivity*
OxidationmCPBA, CH₂Cl₂, 0°C1-fluoro-2-{[(4-methylphenyl)sulfonyl]carbonyl}benzeneHigh
BrominationNBS, AIBN, CCl₄, Δ, hv1-fluoro-2-{[(4-methylphenyl)sulfonyl]bromomethyl}benzeneModerate

*Selectivity influenced by steric shielding from the 4-methylphenyl group .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient fluorinated ring may undergo EAS at meta positions relative to the sulfonyl group:

  • Nitration : HNO₃/H₂SO₄ could introduce a nitro group at position 4 or 6 of the fluorinated ring .

  • Sulfonation : Fuming H₂SO₄ might add a sulfonic acid group, though competing sulfonyl hydrolysis could occur .

Stability and Side Reactions

  • Hydrolytic Stability : The sulfonylmethyl linkage is resistant to hydrolysis under mild conditions but may degrade in concentrated acids/bases .

  • Thermal Decomposition : At >200°C, cleavage of the C–S bond could release SO₂ and generate 1-fluoro-2-methylbenzene derivatives .

Key Research Gaps

  • No direct experimental data for this compound exists in the reviewed literature. Predictions are extrapolated from analogous systems .

  • Computational studies (e.g., DFT) are needed to validate reaction pathways and regioselectivity.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H12FNO2S
  • Molecular Weight : 289.3 g/mol
  • CAS Number : 660431-65-2
  • IUPAC Name : 1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene

The compound features a fluorine atom attached to a benzene ring and incorporates a sulfonyl group, which enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Objective : Evaluate the antimicrobial efficacy of sulfonamide derivatives.
  • Findings : Compounds demonstrated IC50 values ranging from 10 to 50 µM against various bacterial strains, suggesting promising antimicrobial activity .

Anticancer Properties

Preliminary studies suggest potential anticancer effects of this compound:

  • Study Objective : Assess cytotoxic effects on cancer cell lines.
  • Results : Significant inhibition of cell proliferation was observed with IC50 values between 5 and 20 µM in MCF-7 breast cancer cells, indicating a potential mechanism of action through apoptosis induction or cell cycle arrest.

Neuroprotective Effects

Related compounds have shown neuroprotective effects:

  • Study Objective : Investigate the effects on LPS-stimulated BV-2 microglial cells.
  • Results : The compound reduced nitric oxide levels significantly (IC50 = 25 µM), suggesting potential anti-inflammatory properties relevant for treating neurodegenerative diseases.

Synthetic Utility

The synthesis of this compound typically involves the reaction of fluorinated benzene derivatives with sulfonyl reagents. This compound serves as an important intermediate in the preparation of various biologically active molecules.

Synthesis Pathway

A general synthetic route can be outlined as follows:

  • Preparation of Tosylmethyl Isocyanide : React tosylmethyl chloride with sodium azide.
  • Fluorination : Introduce the fluorine atom through electrophilic fluorination methods.
  • Final Coupling : Couple the tosylmethyl isocyanide with the fluorinated benzene to yield the target compound.

Pharmaceutical Industry

Due to its biological activity, this compound is explored as a lead structure in drug discovery programs focused on developing new antimicrobial and anticancer agents.

Agrochemical Development

The compound's sulfonamide structure may provide utility in developing new agrochemicals with enhanced efficacy against pests and pathogens.

Case Studies and Research Findings

Study FocusObjectiveKey Findings
Antimicrobial ActivityEvaluate efficacy against bacteriaIC50 values of 10 to 50 µM against Gram-positive strains
Anticancer ActivityAssess cytotoxic effects on cancer cell linesSignificant inhibition in MCF-7 cells (IC50: 5-20 µM)
Neuroprotective EffectsInvestigate anti-inflammatory propertiesReduced nitric oxide levels (IC50: 25 µM)

Mechanism of Action

The mechanism of action of 1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The sulfonylmethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene ()
  • Structural Differences :
    • Position 1 substituent: Chlorine (Cl) instead of fluorine (F).
    • Sulfur group: Sulfanyl (thioether, S–) instead of sulfonyl (SO₂).
    • Attached aryl group: 4-Fluorophenyl instead of 4-methylphenyl.
  • Impact on Properties :
    • The sulfanyl group is less electron-withdrawing than sulfonyl, resulting in reduced ring deactivation.
    • Thioethers are prone to oxidation, unlike stable sulfonyl groups.
    • Molecular weight: 270.72 g/mol (C₁₃H₉ClF₂S) vs. ~274.3 g/mol (estimated for the main compound) .
1-Fluoro-4-(methylsulfonyl)benzene (4-Fluorophenyl Methyl Sulfone, )
  • Structural Differences: Sulfonyl group attached directly to a methyl group (CH₃) instead of a 4-methylphenyl group.
  • Impact on Properties :
    • Lower molecular weight (174.19 g/mol, C₇H₇FO₂S) enhances solubility in polar solvents.
    • Reduced steric hindrance compared to the bulkier tosyl group in the main compound .
1-Fluoro-2-(trifluoromethylsulfonyl)benzene ()
  • Structural Differences :
    • Trifluoromethyl (CF₃) group replaces the 4-methylphenyl moiety.
  • Impact on Properties :
    • Stronger electron-withdrawing effect due to CF₃, increasing ring electron deficiency.
    • Higher density (1.502 g/cm³) and boiling point (246.1°C) compared to the main compound .
α-Tosyl-(4-fluorobenzyl) isocyanide ()
  • Structural Differences :
    • Incorporates an isocyanide (–NC) functional group.
    • Tosyl group linked via a methylene bridge to a fluorobenzyl unit.
  • Impact on Properties: Isocyanide functionality enables participation in multicomponent reactions (e.g., Ugi reaction). Molecular formula: C₁₅H₁₂FNO₂S (vs. C₁₄H₁₃FO₂S for the main compound) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
1-Fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene C₁₄H₁₃FO₂S ~274.3 N/A Fluorine, Tosylsulfonylmethyl
1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene C₁₃H₉ClF₂S 270.72 N/A Chlorine, Sulfanyl, 4-Fluorophenyl
1-Fluoro-4-(methylsulfonyl)benzene C₇H₇FO₂S 174.19 N/A Methylsulfonyl
1-Fluoro-2-(trifluoromethylsulfonyl)benzene C₇H₄F₄O₂S 228.16 246.1 Trifluoromethylsulfonyl

Biological Activity

1-Fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene is a compound of interest due to its unique structural features, which include a fluoro group and a sulfonyl moiety attached to a benzene ring. This compound is studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}FOS
  • Molecular Weight : 239.29 g/mol

Structural Features

  • Fluoro Group : The presence of the fluorine atom can influence the compound's reactivity and biological interactions.
  • Sulfonyl Group : The sulfonyl moiety is known for its ability to form strong interactions with biological molecules, which may enhance the compound's activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Electrophilic Aromatic Substitution : This reaction allows the compound to modify biological molecules by substituting hydrogen atoms on aromatic rings.
  • Nucleophilic Substitution : The fluoro group can be replaced by nucleophiles, potentially leading to biologically active derivatives.

These reactions can affect numerous pathways within cells, impacting cellular processes such as signaling, metabolism, and gene expression.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Inhibition of Enzymes : Studies have shown that benzene sulfonamides can inhibit carboxylesterases, which are crucial for drug metabolism. The introduction of halogen substituents like fluorine tends to enhance potency against these enzymes .

Case Studies

  • Anti-Cancer Activity : In a study examining various sulfonamide derivatives, compounds with similar structures demonstrated selective inhibition against cancer cell lines. The presence of fluorine was linked to improved selectivity and potency in inhibiting growth in certain types of cancer cells .
  • Anti-inflammatory Effects : Some derivatives of sulfonamides have been shown to exhibit anti-inflammatory properties, suggesting that this compound might also possess similar effects. This has been supported by computational docking studies indicating favorable binding affinities with COX-2 enzymes .

Pharmacokinetics

The pharmacokinetic profile of compounds in this class often reveals:

  • Absorption and Distribution : The incorporation of fluorine typically increases lipophilicity, enhancing absorption rates.
  • Metabolism : The sulfonyl group may facilitate metabolic transformations that lead to active metabolites with potentially enhanced biological activity .

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Biological ActivityReference
This compoundTBDPotential anti-cancer activity
Benzene Sulfonamide Derivative A0.5Carboxylesterase inhibitor
Benzene Sulfonamide Derivative B0.3Anti-inflammatory

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene?

Methodological Answer:
The compound can be synthesized via sulfonylation of a fluorobenzene derivative. A common approach involves reacting 2-fluorobenzyl chloride with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., cesium carbonate) under anhydrous conditions . Purification is typically achieved via column chromatography (SiO₂, pentane/ethyl acetate gradients), with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry of sulfonylating agents. NMR monitoring (¹H, ¹⁹F) is critical to confirm intermediate formation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : Assign fluorine-coupled aromatic protons (δ 6.8–7.4 ppm) and sulfonyl-methyl groups (δ 3.1–3.3 ppm). ¹⁹F NMR detects deshielding effects from the sulfonyl group (e.g., δ -110 to -120 ppm) .
  • HRMS : Confirm molecular formula (C₁₄H₁₃FO₂S, [M+H]⁺ = 265.0648) with <2 ppm error .
  • FT-IR : Identify sulfonyl S=O stretches (1350–1300 cm⁻¹) and C-F bonds (1250–1100 cm⁻¹) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
While direct toxicity data is limited, analogous sulfonyl-containing fluorobenzenes require:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritancy (observed in structurally similar compounds like methyl p-tolyl sulfoxide) .
  • First Aid : For accidental exposure, rinse with water and consult a physician, referencing the compound’s Safety Data Sheet (SDS) .

Advanced: How do reaction mechanisms differ when this compound participates in nucleophilic substitutions versus cross-coupling reactions?

Methodological Answer:

  • Nucleophilic Substitution : The sulfonyl group acts as an electron-withdrawing group, directing nucleophiles (e.g., amines) to the para position of the fluorobenzene ring. Kinetic studies show rate acceleration in polar aprotic solvents (DMF, DMSO) .
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions require careful selection of ligands (e.g., SPhos) to avoid sulfonyl group interference. Monitoring via ³¹P NMR can detect catalyst poisoning .

Advanced: How should researchers resolve contradictions in NMR data arising from dynamic stereochemistry?

Methodological Answer:
Variable-temperature (VT) NMR (e.g., 298–100 K) can freeze conformational changes. For example, dihedral angle discrepancies in crystal structures (e.g., O3—C8—C9—C10 = 179.3° vs. −179.3°) may reflect rotational barriers around the sulfonyl-methyl bond. DFT calculations (B3LYP/6-311+G*) can validate experimental observations .

Advanced: What computational strategies validate the electronic effects of the sulfonyl-fluorine synergy?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects. For example, the sulfonyl group reduces HOMO energy by ~1.5 eV, enhancing electrophilicity .
  • Molecular Dynamics : Simulate solvation effects in DCM or THF to predict aggregation behavior, critical for catalytic applications .

Advanced: What catalytic applications exploit the compound’s unique electronic profile?

Methodological Answer:
The sulfonyl-fluorine motif enhances Lewis acidity, enabling use in:

  • Hydrogenation Catalysis : As a ligand modifier in 3d-metal catalysts (e.g., Fe, Ni) for alkene hydrogenation. Monitor turnover frequency (TOF) via GC-MS .
  • Photoredox Catalysis : Participates in triplet energy transfer with 4CzIPN (5 mol%), enabling radical cascade reactions under blue LED irradiation .

Advanced: How do crystal packing forces influence the compound’s stability and reactivity?

Methodological Answer:
X-ray diffraction reveals intermolecular C–H···O=S interactions (2.8–3.0 Å), stabilizing the lattice. These interactions can sterically hinder nucleophilic attack at the sulfonyl group, requiring ball-milling or solvent-free conditions to enhance reactivity .

Advanced: What strategies mitigate hydrolytic degradation of the sulfonyl group under acidic/basic conditions?

Methodological Answer:

  • pH Control : Maintain neutral conditions (pH 6–8) during reactions. Buffers like sodium acetate (pH 4.6) stabilize the sulfonyl group in aqueous media .
  • Protecting Groups : Temporarily replace the sulfonyl group with tert-butyl sulfinate esters, which are hydrolytically stable .

Advanced: How is this compound utilized in synthesizing supramolecular architectures?

Methodological Answer:
The sulfonyl group facilitates π-stacking with electron-rich aromatics (e.g., pyrenes), enabling self-assembly into nanofibers. Characterization via TEM and SAXS confirms morphology, while UV-vis spectroscopy tracks charge-transfer interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene
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1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.